molecular formula C23H23NO6S2 B2523998 Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate CAS No. 922910-34-7

Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2523998
CAS No.: 922910-34-7
M. Wt: 473.56
InChI Key: CMARYUIANXQRKU-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a sulfonamide linker, a 4-methoxyphenyl group, and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S2/c1-3-30-23(26)22-19(15-20(31-22)16-7-5-4-6-8-16)24-21(25)13-14-32(27,28)18-11-9-17(29-2)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARYUIANXQRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiophene Carboxylate Derivatives

  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): This compound shares the ethyl carboxylate and sulfanyl groups but lacks the sulfonamide linker and aryl substituents. It serves as an intermediate for thienopyrimidines, which exhibit kinase inhibition. The absence of the 4-methoxyphenyl group in this analog may reduce target specificity compared to the queried compound .
  • 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): This derivative includes a phenyl group but replaces the sulfonamide with an amino group. It is used in Gewald reactions to synthesize tetrahydrothienopyrimidines. The amino group likely alters electronic properties, making it less stable under acidic conditions than the sulfonamide-containing compound .

Sulfonamide-Linked Compounds

  • 3-[1-(2-Thienyl)-2-(tridecafluorohexylsulfonyl)ethyl]-2,4-pentanedione (): This fluorinated sulfonyl compound exhibits high lipophilicity due to its perfluoroalkyl chain. The queried compound’s non-fluorinated sulfonyl group may offer better aqueous solubility while sacrificing membrane permeability .
  • Intermediate 3 from European Patent Application (): A poly-sulfonamide dendrimer with acetylated sulfanyl groups.

Carboxylate Esters with Aryl Substituents

  • Ethyl p-methoxycinnamate derivatives (): These compounds feature a 4-methoxyphenyl group linked via a cinnamate ester.
  • Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate ():
    This tetrahydropyrimidine derivative includes a bromoethoxy group, which is absent in the queried compound. The bromine atom could facilitate nucleophilic substitution reactions, whereas the sulfonamide in the target compound may favor hydrogen bonding .

Key Structural and Functional Differences

Feature Queried Compound Closest Analogs Impact on Properties
Core Scaffold Thiophene ring Tetrahydropyrimidine (), Cinnamate () Thiophene offers π-conjugation for electronic interactions.
Sulfonamide Linker Present Absent in most analogs (except ) Enhances polarity and potential hydrogen bonding.
4-Methoxyphenyl Group Present Present in May modulate lipophilicity and receptor affinity.
Bioactivity Not directly reported (inferred from analogs) Cytotoxicity (null in ), kinase inhibition () Structural uniqueness suggests untested pharmacological potential.

Research Implications and Gaps

  • The sulfonamide-thiophene architecture of the queried compound is understudied compared to its amino- or fluorinated analogs.
  • and highlight thiophene carboxylates as intermediates for bioactive molecules, suggesting the queried compound could be optimized for similar targets .
  • Synthetic routes in and (e.g., Gewald reaction) may be adaptable for large-scale production.

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